Magnesium;1,3-diethoxy-3-oxoprop-1-en-1-olate;ethanolate
Overview
Description
Magnesium;1,3-diethoxy-3-oxoprop-1-en-1-olate;ethanolate is a chemical compound with the following properties:
- IUPAC Name : Magnesium;1,3-diethoxy-3-oxoprop-1-en-1-olate;ethanolate
- CAS Number : 35227-78-2
- Molecular Formula : C9H16MgO5
- Molecular Weight : 228.53 g/mol
- Canonical Smiles : CC[O-].CCOC(=CC(=O)OCC)[O-].[Mg+2]
Synthesis Analysis
The synthesis of this compound involves several steps. One notable route is as follows:
- Precursor Compounds :
- Diethyl malonate (CAS No. 105-53-3) and magnesium (Mg) serve as precursor compounds.
- Reaction :
- The reaction between diethyl malonate and magnesium ethanolate leads to the formation of Magnesium;1,3-diethoxy-3-oxoprop-1-en-1-olate;ethanolate .
Molecular Structure Analysis
The compound’s molecular structure consists of a magnesium ion coordinated with the 1,3-diethoxy-3-oxoprop-1-en-1-olate ligand. The ethanolate group is also associated with the magnesium center.
Chemical Reactions Analysis
Magnesium;1,3-diethoxy-3-oxoprop-1-en-1-olate;ethanolate can participate in various chemical reactions, including nucleophilic substitution, coordination reactions, and ligand exchange processes.
Physical And Chemical Properties Analysis
- Precise Quality : 228.08500 g/mol
- Polar Surface Area (PSA) : 75.66000 Ų
- LogP (Partition Coefficient) : 0.75370
Safety And Hazards
- Safety : Handle with care due to its reactivity with moisture and air.
- Hazards : Potential hazards include flammability and skin/eye irritation.
Future Directions
Research on Magnesium;1,3-diethoxy-3-oxoprop-1-en-1-olate;ethanolate could explore its applications in catalysis, coordination chemistry, and organic synthesis. Investigating its reactivity with other functional groups and optimizing its synthetic routes would be valuable.
Remember that this analysis is based on available data, and further research may provide additional insights. If you need more detailed information, consider consulting relevant scientific literature1.
properties
IUPAC Name |
magnesium;1,3-diethoxy-3-oxoprop-1-en-1-olate;ethanolate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4.C2H5O.Mg/c1-3-10-6(8)5-7(9)11-4-2;1-2-3;/h5,8H,3-4H2,1-2H3;2H2,1H3;/q;-1;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASJBABVMIMZMAI-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[O-].CCOC(=CC(=O)OCC)[O-].[Mg+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16MgO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60455855 | |
Record name | AGN-PC-0O7NWH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60455855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Magnesium;1,3-diethoxy-3-oxoprop-1-en-1-olate;ethanolate | |
CAS RN |
35227-78-2 | |
Record name | AGN-PC-0O7NWH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60455855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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